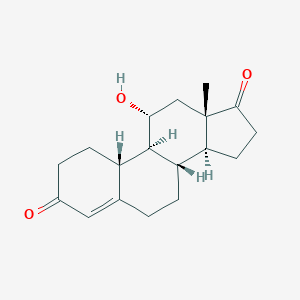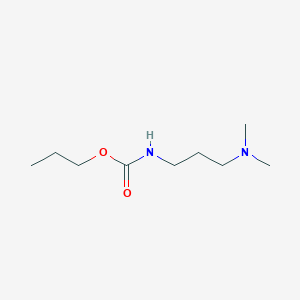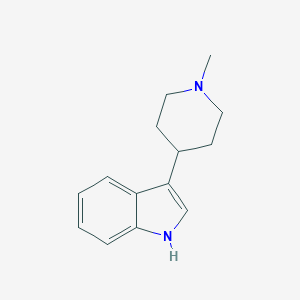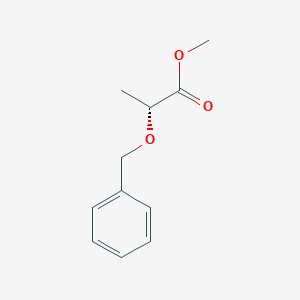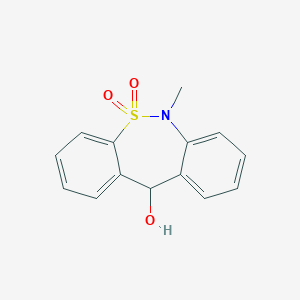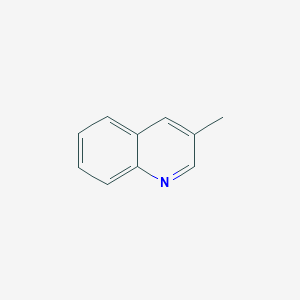
3-Methylquinoline
Overview
Description
3-Methylquinoline (3MQ) is an aromatic heterocyclic organic compound consisting of a quinoline ring with a methyl group attached to the 3-position. It is a colorless liquid with a pungent odor and is soluble in water and organic solvents. 3MQ is used in the synthesis of various pharmaceuticals, dyes, and fragrances, and is also used as an intermediate in the production of other chemicals. It is known to have antibacterial, antifungal, and antiviral properties, and has been studied for its potential applications in the medical and pharmaceutical fields.
Scientific Research Applications
A 2012 study by Kasai et al. found that a novel 3-aminomethylquinoline derivative, (R)-10h, effectively suppresses food intake in diet-induced obesity rats, indicating potential development as a treatment for obesity (Kasai et al., 2012).
Aleksanyan and Hambardzumyan (2013) synthesized 2-(2-carboxyphenylamino)-4-methylquinolines IIa-IIIc, showing potential as efficient fluorophores and antioxidants for various biological systems (Aleksanyan & Hambardzumyan, 2013).
Staderini et al. (2013) discussed the potential of Styrylquinoline 3 as a diagnostic, therapeutic, and monitoring tool for protein misfolding diseases like Alzheimer's and prion diseases, highlighting its high selectivity and ability to cross the blood-brain barrier (Staderini et al., 2013).
Beuck et al. (2009) revealed a unique fragmentation pathway for protonated isoquinoline-3-carboxamides, offering potential for LC/MS screening of anemic drug candidates (Beuck et al., 2009).
Rodrigues et al. (2012) found that the most effective quinolinyl acrylate derivative, (E)-methyl 2-(7-chloroquinolin-4-ylthio)-3-(4 hydroxyphenyl) acrylate, shows multi-target efficacy against human prostate cancer cells and decreases tumor growth in vivo (Rodrigues et al., 2012).
Panneerselvam et al. (2016) demonstrated that novel 3-(((substituted phenyl)amino)methyl)-2-methylquinazolin-4(3H)-one compounds show potent anti-tuberculosis activity, with compound 3m showing activity equal to rifampicin (Panneerselvam et al., 2016).
Mechanism of Action
Target of Action
3-Methylquinoline, also known as C10H9N, is a derivative of quinoline Quinoline derivatives are known to interact with various cellular targets, influencing cellular metabolism .
Mode of Action
Quinoline, the parent compound, is a weak tertiary base and can form salts with acids . It exhibits similar reactions to pyridine and benzene and can participate in both electrophilic and nucleophilic substitution reactions . It’s plausible that this compound may exhibit similar chemical behaviors.
Biochemical Pathways
There is evidence of a degradation pathway for this compound . In this pathway, this compound is degraded to 2,5,6-trihydroxy-3-methylpyridine by the bacterium Comamonas testosteroni 63 . This compound is further degraded to unknown products .
Pharmacokinetics
The physicochemical properties of this compound, such as its molecular weight (1431852) and structure , can influence its pharmacokinetic properties.
Result of Action
It’s known that quinoline derivatives can influence cellular metabolism . Given the structural similarity, this compound might have similar effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, this compound has been found in groundwater near landfills containing azaarene contaminated wastes, near creosote wood preservation facilities, in aquifers affected by fossil fuel processing activities, and in shale oil . These environmental factors could potentially influence the compound’s action, efficacy, and stability.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
3-Methylquinoline, like other quinolines, exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions
Cellular Effects
Quinoline derivatives have been reported to exhibit a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, and antimicrobial activities . It’s plausible that this compound may have similar effects, but specific studies are needed to confirm this.
Metabolic Pathways
Quinoline and its derivatives are known to be metabolized through various pathways
properties
IUPAC Name |
3-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c1-8-6-9-4-2-3-5-10(9)11-7-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBDAFLSBDGPEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60210108 | |
| Record name | 3-Methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60210108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point = 16.5 deg C; [ChemIDplus] Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 3-Methylquinoline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10803 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00953 [mmHg] | |
| Record name | 3-Methylquinoline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10803 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
612-58-8 | |
| Record name | 3-Methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=612-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-METHYLQUINOLINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109149 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60210108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.379 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYLQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1YC9RBW2G0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: The molecular formula of 3-methylquinoline is C10H9N, and its molecular weight is 143.19 g/mol. []
A: Yes, detailed 1H and 13C NMR data for this compound, including one-on-one assignments of the resonances to each structural part, are available in the literature. []
A: this compound has been characterized using various spectroscopic techniques, including UV-Vis, IR, NMR (1H and 13C), and mass spectrometry. [, , ]
ANone: Several methods have been reported for the synthesis of this compound and its derivatives, including:
- von Miller-Kinkelin reaction: This method utilizes aniline and propionaldehyde in the presence of iron (III) chloride and zinc chloride as condensing agents. []
- Wittig-olefination–Claisen-rearrangement: This approach involves the reaction of o-nitrobenzaldehydes with crotyloxymethylene triphenylphosphorane followed by a series of transformations. []
- Friedländer reaction: This method involves the condensation of o-aminoveratraldehyde with 2-oxobutyric acid in the presence of a base. []
- Reaction of aniline and propanol over modified USY zeolite: This heterogeneous catalytic approach uses modified USY zeolite to promote the formation of this compound and other alkyl quinoline derivatives. []
A: Yes, a recent study reported the direct synthesis of this compound from nitroarenes and aliphatic alcohols using titania-supported iridium subnanoclusters as a heterogeneous catalyst. [] Another study demonstrated the use of a ruthenium catalyst for a similar transformation. [, , ]
A: The reactivity of this compound is influenced by the nature and position of substituents. Electron-donating groups generally increase the reactivity towards electrophilic attack, while electron-withdrawing groups decrease it. []
A: Studies using 13C-labeled substrates have provided insights into the mechanism of quinoline formation from N-methylacetanilide in the presence of zinc chloride. The results support a new mechanism involving the formation of a 6-methylquinoline intermediate. []
A: Yes, a bacterial strain identified as Comamonas testosteroni Q10 has been shown to utilize this compound as its sole carbon and energy source for growth. [, , ]
A: Studies on the biodegradation of this compound by Comamonas testosteroni 63 identified several metabolites, including 3-methyl-2-oxo-1,2-dihydroquinoline, 6-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline, 5,6-dihydroxy-3-methyl-2-oxo-1,2-dihydroquinoline, and 2,5,6-trihydroxy-3-methylpyridine. []
ANone: While specific data on the environmental fate and transport of this compound is limited in the provided research, its biodegradability by certain bacterial strains suggests a potential for natural attenuation in contaminated environments. Further research is needed to fully understand its environmental behavior.
A: this compound derivatives, particularly those containing nitrogen and oxygen atoms, can act as ligands in various catalytic reactions. For example, 2,2'-bipyridine ligands derived from this compound have been successfully employed in asymmetric allylic oxidation and cyclopropanation reactions. []
A: Studies have investigated the role of this compound as a substrate in zinc hydride-catalyzed hydrofunctionalization reactions. Isolation and characterization of reaction intermediates provided mechanistic insights into the regioselective hydroboration and hydrosilylation of this compound. []
ANone: this compound derivatives have shown potential in various fields, including:
- Pharmaceuticals: As building blocks for the synthesis of bioactive compounds, such as potential anti-cancer agents targeting cyclooxygenase-2 (COX-2). [, , ]
- Catalysis: As ligands in various asymmetric catalytic reactions, offering potential for the development of enantioselective synthetic methods. []
- Materials science: As components in the development of functional materials with tailored properties. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B29028.png)
![6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B29029.png)
![N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide](/img/structure/B29030.png)
![6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B29032.png)
